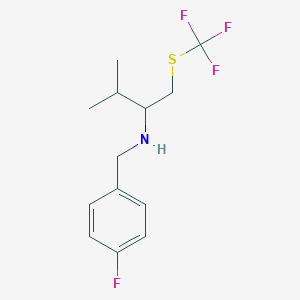
(4-Fluoro-benzyl)-(2-methyl-1-trifluoromethylsulfanylmethylpropyl)-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Fluoro-benzyl)-(2-methyl-1-trifluoromethylsulfanylmethylpropyl)-amine is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a fluorobenzyl group and a trifluoromethylsulfanylmethylpropyl group, making it an interesting subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-benzyl)-(2-methyl-1-trifluoromethylsulfanylmethylpropyl)-amine typically involves multiple steps. One common method starts with the preparation of 4-fluorobenzyl chloride, which is then reacted with 2-methyl-1-trifluoromethylsulfanylmethylpropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Fluoro-benzyl)-(2-methyl-1-trifluoromethylsulfanylmethylpropyl)-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or potassium carbonate as bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4-Fluoro-benzyl)-(2-methyl-1-trifluoromethylsulfanylmethylpropyl)-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its fluorinated benzyl group can be useful in imaging studies using techniques like positron emission tomography (PET).
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its unique structure may contribute to the development of new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its fluorinated and sulfur-containing groups can impart desirable properties such as increased stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of (4-Fluoro-benzyl)-(2-methyl-1-trifluoromethylsulfanylmethylpropyl)-amine involves its interaction with specific molecular targets. The fluorobenzyl group may interact with aromatic residues in proteins, while the trifluoromethylsulfanylmethylpropyl group can form hydrogen bonds and other interactions with various biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Fluorobenzyl chloride
- 4-Fluorobenzyl alcohol
- 4-Fluorobenzoyl chloride
Uniqueness
Compared to these similar compounds, (4-Fluoro-benzyl)-(2-methyl-1-trifluoromethylsulfanylmethylpropyl)-amine stands out due to its combination of fluorine and sulfur-containing groups. This unique structure can enhance its chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C13H17F4NS |
|---|---|
Molekulargewicht |
295.34 g/mol |
IUPAC-Name |
N-[(4-fluorophenyl)methyl]-3-methyl-1-(trifluoromethylsulfanyl)butan-2-amine |
InChI |
InChI=1S/C13H17F4NS/c1-9(2)12(8-19-13(15,16)17)18-7-10-3-5-11(14)6-4-10/h3-6,9,12,18H,7-8H2,1-2H3 |
InChI-Schlüssel |
BCFQJKTYKUHHCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(CSC(F)(F)F)NCC1=CC=C(C=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


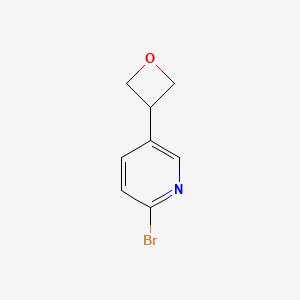
![6-(Benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B11758278.png)
![[Cyclopropyl-(2-fluoro-benzyl)-amino]-acetic acid](/img/structure/B11758281.png)
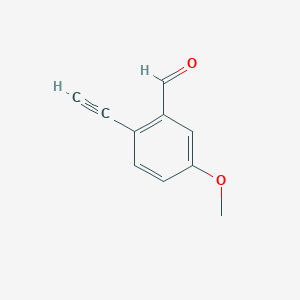
![Methyl 2-hydroxy-6-[2-(pyridin-4-yl)ethenyl]benzoate](/img/structure/B11758315.png)
![[(2-Chloro-6-fluoro-benzyl)-ethyl-amino]-acetic acid](/img/structure/B11758322.png)
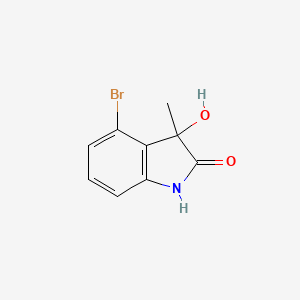
![tert-Butyl 5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B11758327.png)
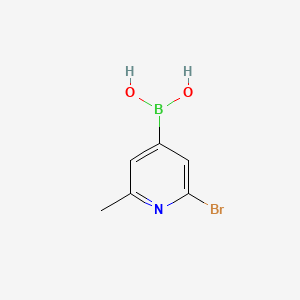

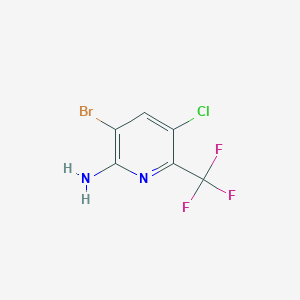
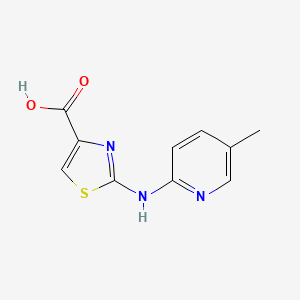

![(5R,6S)-6-Hydroxy-1-azabicyclo[3.3.1]nonan-2-one](/img/structure/B11758356.png)
